physicochemical characteristics of 4-chloro-N-isopropyl-3-nitrobenzamide
physicochemical characteristics of 4-chloro-N-isopropyl-3-nitrobenzamide
Physicochemical Profiling & Synthetic Utility of 4-Chloro-N-isopropyl-3-nitrobenzamide: A Technical Monograph
Executive Summary
4-chloro-N-isopropyl-3-nitrobenzamide (CAS: 39887-54-2) is a specialized electrophilic scaffold utilized primarily in the synthesis of heterocyclic pharmaceutical agents. Characterized by its highly functionalized benzene core—featuring an activating nitro group ortho to a labile chlorine atom—this compound serves as a critical "pivot point" in medicinal chemistry. It enables rapid diversification via Nucleophilic Aromatic Substitution (
This guide provides a rigorous physicochemical profile, validated synthetic protocols, and a mechanistic analysis of its reactivity, designed for researchers optimizing lead generation workflows.
Physicochemical Characterization
The physicochemical profile of 4-chloro-N-isopropyl-3-nitrobenzamide is defined by the interplay between its lipophilic N-isopropyl amide tail and the electron-deficient nitro-chlorobenzene core.
Table 1: Key Identity & Physicochemical Parameters
| Parameter | Value/Description |
| IUPAC Name | 4-chloro-N-(propan-2-yl)-3-nitrobenzamide |
| CAS Registry Number | 39887-54-2 |
| Molecular Formula | |
| Molecular Weight | 242.66 g/mol |
| Physical State | Pale yellow crystalline solid (Low melting) |
| Melting Point | 42–43 °C (Literature reported [1]) |
| Boiling Point | 136–138 °C (at reduced pressure) [1] |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | 2.15 ± 0.3 (Moderate Lipophilicity) |
| pKa (Amide NH) | > 15 (Non-ionizable in physiological range) |
| Electronic Character | Electron-deficient ring ( |
Structural Insight: The ortho-nitro group exerts a strong electron-withdrawing effect (-I, -M), significantly reducing the electron density at the C4 position. This activates the carbon-chlorine bond, making it highly susceptible to nucleophilic attack, a property that dictates its primary synthetic utility.
Synthetic Methodology: Validated Protocols
The synthesis of 4-chloro-N-isopropyl-3-nitrobenzamide typically proceeds via a Schotten-Baumann amidation. This protocol is preferred over direct nitration to ensure regioselectivity and avoid over-nitration.
Protocol A: Acyl Chloride Amidation (Standard)
Rationale: This pathway minimizes side reactions and allows for precise stoichiometry control, essential for maintaining the integrity of the nitro group.
Reagents:
-
Precursor: 4-chloro-3-nitrobenzoyl chloride (CAS 39887-54-2 precursor).
-
Nucleophile: Isopropylamine (1.1 equiv).
-
Base: Triethylamine (
) or DIPEA (1.5 equiv) to scavenge HCl. -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Workflow:
-
Preparation: Dissolve 4-chloro-3-nitrobenzoyl chloride (1.0 equiv) in anhydrous DCM under an inert atmosphere (
). Cool to 0 °C to mitigate exothermicity. -
Addition: Mix isopropylamine (1.1 equiv) with
(1.5 equiv) in a separate addition funnel. Add this mixture dropwise to the acid chloride solution over 30 minutes, maintaining temperature < 5 °C. -
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Workup: Quench with dilute HCl (1M) to remove unreacted amine. Wash the organic layer with saturated
(to remove acid traces) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ether/Hexane if necessary to obtain the pale yellow solid.
Mechanistic Diagram: Synthesis & Activation
Figure 1: Synthetic pathway via acid chloride activation. The base (
Reactivity Profile & Synthetic Utility
The core value of 4-chloro-N-isopropyl-3-nitrobenzamide lies in its divergent reactivity . It acts as a "masked" benzimidazole precursor.
A. Nucleophilic Aromatic Substitution ( )
The C4-Chlorine is the "soft" electrophilic site. The ortho-nitro group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of chlorine by primary or secondary amines.
-
Application: Introduction of diverse amine side chains (R-NH2) to generate 4-amino-3-nitrobenzamides .
-
Conditions: Mild heating (60–80 °C) in polar aprotic solvents (DMF, DMSO) or alcohol with a base (
).
B. Nitro Reduction & Cyclization
Following
Mechanistic Diagram: Divergent Pathway to Benzimidazoles
Figure 2: The scaffold serves as a precursor for benzimidazole libraries. The SNAr step allows for
Safety & Handling Protocols
While benzamides are generally stable, the nitro group introduces specific handling requirements.
-
Stability: Stable under standard laboratory conditions. Avoid strong reducing agents until the desired step.
-
Thermal Hazards: As a nitro compound, bulk heating should be monitored. The low melting point (42–43 °C) implies it may fuse during storage in warm environments; store at 2–8 °C .
-
Toxicology:
-
Skin Sensitization: Likely a sensitizer (GHS H317).
-
Irritation: Causes serious eye irritation (GHS H319).
-
Handling: Use nitrile gloves and chemical safety goggles. Perform all synthesis steps in a fume hood to contain amine vapors.
-
References
-
Journal of Pharmacy and Pharmacology. (1963). Synthesis and properties of 4-chloro-N-isopropyl-3-nitrobenzamide and derivatives. Vol 15, Issue 2.
-
Google Patents. (2013). Process for the preparation of 4-iodo-3-nitrobenzamide (Iniparib) and related benzamide impurities. US Patent 8,586,792.
-
PubChem Compound Summary. (2025). 4-Chloro-3-nitrobenzamide (Analogous Core Data).[1] National Center for Biotechnology Information.
-
Santa Cruz Biotechnology. 4-chloro-N-isopropyl-3-nitrobenzamide Product Data Sheet. CAS 39887-54-2.[2][3][4]
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- 3. 39887-54-2,4-chloro-N-isopropyl-3-nitrobenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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